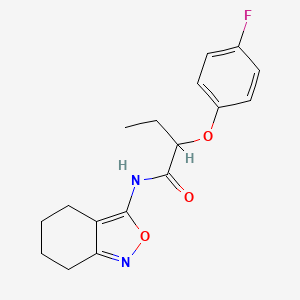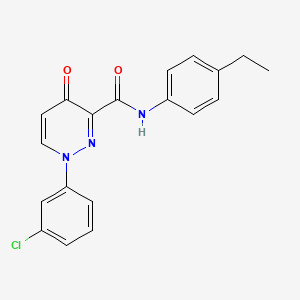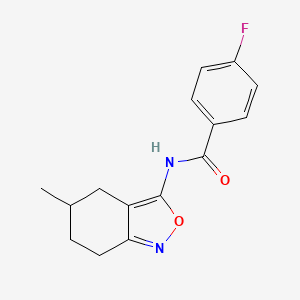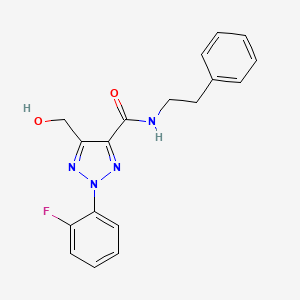![molecular formula C23H23NO5 B11388822 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11388822.png)
2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a fused furochromene ring system. Its systematic name is quite a mouthful, but let’s break it down:
- The core structure consists of a furochromene ring, which contains a furan ring fused to a chromene ring.
- The tert-butyl group (3-tert-butyl) is attached to one position on the chromene ring.
- A methyl group (5-methyl) is also present on the chromene ring.
- The acetamide moiety (N-(furan-2-ylmethyl)acetamide) is attached to the furochromene ring.
- This compound may have interesting pharmacological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the furochromene core and introduce the tert-butyl and furan-2-ylmethyl groups.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions it may undergo:
- Oxidation: Potentially at the methyl group or other functional groups.
- Reduction: Reduction of the keto group (7-oxo) to a hydroxyl group.
- Substitution: Reactions at the tert-butyl or furan-2-ylmethyl positions.
- Common reagents and conditions:
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Alkylating agents or nucleophiles.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- Biology: Studying its interactions with enzymes, receptors, or cellular components.
- Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
- Industry: Assessing its use in materials science or as a precursor for drug development.
Mechanism of Action
- The mechanism likely involves interactions with specific molecular targets (enzymes, receptors, etc.) due to its unique structure.
- Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs with the same structure. related furochromene derivatives may exist .
- Similar compounds could include other furochromenes, chromones, or acetamides.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H23NO5/c1-13-15-8-17-18(23(2,3)4)12-28-19(17)10-20(15)29-22(26)16(13)9-21(25)24-11-14-6-5-7-27-14/h5-8,10,12H,9,11H2,1-4H3,(H,24,25) |
InChI Key |
ZFOFVUHJPYYLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11388751.png)
![2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11388758.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11388766.png)


![Ethyl 4-amino-2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11388801.png)



![5,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11388812.png)
![5-chloro-N-(4-ethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11388823.png)

![1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11388834.png)
![1-{4-cyano-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11388835.png)
